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Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-4'-hydroxyacetophenone is a pivotal chemical intermediate with significant

applications in pharmaceutical research and development. This technical guide provides a

comprehensive overview of its chemical properties, detailed synthesis and purification

protocols, and extensive analytical data. Furthermore, it elucidates its role as a potent inhibitor

of protein tyrosine phosphatases (PTPs), specifically PTP1B and SHP-1, and details the

experimental protocols for assessing its inhibitory activity. The guide also presents visual

representations of the key signaling pathways modulated by this compound, offering a valuable

resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Chemical and Physical Properties
2-Bromo-4'-hydroxyacetophenone, also known as 4-(bromoacetyl)phenol, is a pale beige

solid at room temperature.[1] It is a halogenated aromatic ketone with the chemical formula

C₈H₇BrO₂.[1] This compound is slightly soluble in chloroform and methanol.[1] Due to its

lachrymatory nature and hygroscopic properties, it requires careful handling and storage in an

inert atmosphere, preferably at 2-8°C.[1]
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Property Value Reference

CAS Number 2491-38-5 [1]

Molecular Formula C₈H₇BrO₂ [1]

Molecular Weight 215.04 g/mol [1]

Appearance Pale beige solid [1]

Melting Point 123-126 °C [1]

Boiling Point (Predicted) 338.7 ± 17.0 °C [1]

Density (Predicted) 1.622 ± 0.06 g/cm³ [1]

Solubility
Slightly soluble in chloroform

and methanol
[1]

Synthesis and Purification
The primary synthetic route to 2-Bromo-4'-hydroxyacetophenone involves the bromination of

4'-hydroxyacetophenone. Below are two detailed experimental protocols for its synthesis and a

general procedure for its purification by recrystallization.

Experimental Protocol 1: Bromination using Bromine in
Ether
Materials:

4-hydroxyacetophenone

Bromine

Diethyl ether

Saturated sodium bicarbonate solution

Magnesium sulfate

Procedure:
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Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-

bottom flask equipped with a dropping funnel and a magnetic stirrer.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the cooled

solution over a period of 20 minutes with continuous stirring.

After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to

quench the reaction and neutralize any excess acid.

Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate.

Concentrate the solution in vacuo to obtain the crude product.

Purify the crude product by recrystallization from ether to yield the final product (14.1 g).

Experimental Protocol 2: Bromination using Bromine in
Ethyl Acetate and Chloroform
Materials:

4-hydroxyacetophenone

Bromine

Ethyl acetate

Chloroform

Aluminum chloride

Procedure:
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Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and

200 mL of chloroform in a suitable reaction vessel with stirring.

Prepare a solution of bromine (159.8 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 500

mL of chloroform.

Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of

approximately 2 mL per minute. The reaction temperature should be monitored, starting at

around 21.4°C.

After approximately 1.25 hours of addition, add aluminum chloride (1.2 g) to the reaction

mixture.

Continue the addition of the bromine solution until complete (total addition time of

approximately 8.5 hours).

Filter the reaction mixture to remove any solids. The filtrate contains the desired product.

Purification by Recrystallization
General Procedure:

Dissolve the crude 2-Bromo-4'-hydroxyacetophenone in a minimal amount of a suitable

hot solvent (e.g., methanol or ether).

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

Collect the crystals by vacuum filtration and wash them with a small amount of the cold

solvent.

Dry the purified crystals under vacuum.

Analytical Data
Comprehensive analytical data is crucial for the characterization of 2-Bromo-4'-
hydroxyacetophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity

10.61 s

7.91-7.86 m

6.90-6.86 m

5.02 s

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

190.3 C=O

163.1 C-OH

131.4 Ar-C

125.8 Ar-C

115.5 Ar-C

41.7 -CH₂Br

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~3400 O-H stretch (phenolic)

~1670 C=O stretch (ketone)

~1600, ~1500 C=C stretch (aromatic)

~1250 C-O stretch (phenol)

~600 C-Br stretch
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Mass Spectrometry (MS)
m/z Assignment

214/216 [M]⁺ (presence of Br isotopes)

135 [M - CH₂Br]⁺

121 [M - Br - CO]⁺

Mechanism of Action and Biological Activity
2-Bromo-4'-hydroxyacetophenone is a known covalent inhibitor of protein tyrosine

phosphatases (PTPs).[1] PTPs are a group of enzymes that play a critical role in cellular

signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity

is implicated in various diseases, including diabetes, obesity, and cancer.

This compound specifically targets PTP1B and SHP-1, two important PTPs involved in key

signaling pathways.[1] The inhibitory mechanism involves the covalent modification of a

catalytic cysteine residue within the active site of the phosphatase by the α-bromoacetyl group

of the inhibitor. This irreversible binding inactivates the enzyme.

Inhibition of PTP1B and its Role in Insulin and Leptin
Signaling
PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By inhibiting

PTP1B, 2-Bromo-4'-hydroxyacetophenone can enhance insulin and leptin sensitivity, making

it a compound of interest for the research of type 2 diabetes and obesity.
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PTP1B Signaling Pathway Inhibition.
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Inhibition of SHP-1 and its Role in JAK/STAT and JNK
Signaling
SHP-1 is another crucial PTP that negatively regulates the JAK/STAT signaling pathway, which

is involved in immune responses and cell growth. It is also implicated in the regulation of the

JNK signaling pathway, which plays a role in stress responses and apoptosis. Inhibition of

SHP-1 by 2-Bromo-4'-hydroxyacetophenone can therefore modulate these cellular

processes.
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Experimental Protocols for Enzyme Inhibition
Assays
The following are detailed protocols for assessing the inhibitory activity of 2-Bromo-4'-
hydroxyacetophenone against PTP1B and SHP-1.

PTP1B Inhibition Assay
Materials:

Recombinant human PTP1B enzyme

p-Nitrophenyl phosphate (pNPP) as substrate

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 2-Bromo-4'-hydroxyacetophenone in DMSO.

In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for

control).

Add 70 µL of the assay buffer to each well.

Add 10 µL of the PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-

incubate for 10 minutes at 37°C.

Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

Incubate the plate at 37°C for 30 minutes.
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Stop the reaction by adding 10 µL of 10 M NaOH.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition and determine the IC₅₀ value.

SHP-1 Inhibition Assay
Materials:

Recombinant human SHP-1 enzyme

p-Nitrophenyl phosphate (pNPP) as substrate

Assay buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT

2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 2-Bromo-4'-hydroxyacetophenone in DMSO.

In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for

control).

Add 70 µL of the assay buffer to each well.

Add 10 µL of the SHP-1 enzyme solution (final concentration ~100 nM) to each well and pre-

incubate for 15 minutes at 37°C.

Start the reaction by adding 10 µL of pNPP solution (final concentration ~5 mM).

Incubate the plate at 37°C for 20 minutes.

Terminate the reaction by adding 10 µL of 5 M NaOH.
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Read the absorbance at 405 nm using a microplate reader.

Determine the percentage of inhibition and the IC₅₀ value.

Synthesis & Purification
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Experimental Workflow Overview.

Safety and Handling
2-Bromo-4'-hydroxyacetophenone is a hazardous substance and should be handled with

appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It

is also a lachrymator. Always use personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to

avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with

plenty of water and seek medical attention.

Conclusion
This technical guide has provided a detailed overview of 2-Bromo-4'-hydroxyacetophenone,

a compound of significant interest in drug discovery and development. The comprehensive

information on its synthesis, purification, analytical characterization, and biological activity,

including its inhibitory effects on PTP1B and SHP-1, serves as a valuable resource for

researchers. The detailed experimental protocols and visual representations of signaling

pathways are intended to facilitate further investigation into the therapeutic potential of this and

related compounds. As with all chemical research, adherence to strict safety protocols is

paramount when working with this substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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